![molecular formula C45H33EuO6 B088581 Europium 1,3-diphenyl-1,3-propanedionate CAS No. 14552-07-9](/img/structure/B88581.png)
Europium 1,3-diphenyl-1,3-propanedionate
Overview
Description
Europium 1,3-diphenyl-1,3-propanedionate: is a coordination compound consisting of europium ions and 1,3-diphenyl-1,3-propanedionate ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium 1,3-diphenyl-1,3-propanedionate can be synthesized by reacting europium oxide (Eu₂O₃) with 1,3-diphenyl-1,3-propanedione in the presence of a solvent such as benzene or toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Europium 1,3-diphenyl-1,3-propanedionate primarily undergoes coordination reactions due to the presence of europium ions. These reactions involve the formation of complexes with various ligands.
Common Reagents and Conditions:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution: Ligand exchange reactions can occur, where the 1,3-diphenyl-1,3-propanedionate ligands are replaced by other ligands under suitable conditions.
Major Products: The major products of these reactions are typically new coordination complexes with different ligands, which may exhibit distinct properties compared to the original compound.
Scientific Research Applications
Luminescent Materials
Overview:
Europium 1,3-diphenyl-1,3-propanedionate is recognized for its ability to emit red light when excited. This property makes it invaluable in the development of phosphors for lighting and display technologies.
Applications:
- Phosphors in Lighting: Used in fluorescent lamps and LED technologies to enhance brightness and color quality.
- Display Technologies: Incorporated into screens for televisions and smartphones to improve color reproduction.
Case Study:
A study demonstrated that incorporating Eu(DBM)₃ into organic light-emitting diodes (OLEDs) significantly improved their efficiency and color purity compared to traditional phosphors .
Biological Research
Overview:
In biological contexts, Eu(DBM)₃ serves as a fluorescent probe that aids in imaging and diagnostic applications.
Applications:
- Fluorescent Probes: Utilized for tracking biological processes at the molecular level.
- Diagnostic Imaging: Employed in medical imaging techniques such as fluorescence microscopy.
Case Study:
Research indicated that Eu(DBM)₃ could effectively label cellular structures, allowing for real-time monitoring of cellular activities in live cells. This capability enhances the understanding of cellular dynamics and disease progression .
Industrial Applications
Overview:
The compound's luminescent characteristics are harnessed in various industrial settings.
Applications:
- Optical Devices: Used in manufacturing sensors and optical devices due to its stable luminescent properties.
- Advanced Materials Development: Contributes to the creation of novel materials with tailored optical properties for specific industrial applications.
Data Table: Industrial Applications of Eu(DBM)₃
Application Area | Specific Use Case | Benefits |
---|---|---|
Optical Devices | Sensors for light detection | Enhanced sensitivity and accuracy |
Advanced Materials | Coatings for electronic components | Improved durability and performance |
Diagnostic Tools | Fluorescent labels in assays | Increased specificity in detection methods |
Mechanism of Action
The mechanism of action of europium 1,3-diphenyl-1,3-propanedionate is based on energy transfer between the excited state of europium ions and the ligands. When the compound is excited by ultraviolet light, electrons in the europium ions are promoted to higher energy levels.
Comparison with Similar Compounds
Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III): This compound also exhibits luminescent properties and is used in similar applications.
Tris(dibenzoylmethane)mono(phenanthroline)europium(III): Another luminescent europium complex with applications in optical materials.
Uniqueness: Europium 1,3-diphenyl-1,3-propanedionate is unique due to its specific ligand structure, which influences its luminescent properties and makes it suitable for a wide range of applications in scientific research and industry.
Biological Activity
Europium 1,3-diphenyl-1,3-propanedionate (Eu(DBM)₃) is a coordination compound that combines europium ions with 1,3-diphenyl-1,3-propanedionate ligands. This compound is primarily recognized for its luminescent properties, which have significant implications in biological research and medical diagnostics. This article delves into the biological activity of this compound, examining its applications, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₅₇H₄₁EuN₂O₆
- Molecular Weight : 1001.93 g/mol
- Melting Point : 172–173 °C
- Solubility : Soluble in organic solvents such as dichloromethane and tetrahydrofuran (THF) .
The biological activity of this compound is largely attributed to its luminescent properties. Upon excitation by ultraviolet light, the europium ions undergo energy transitions that result in the emission of red light. This luminescence facilitates various imaging techniques in biological research, allowing for the visualization of cellular processes at the molecular level .
Applications in Biological Research
This compound serves multiple roles in biological research:
- Fluorescent Probe : It is widely used as a fluorescent probe for imaging and diagnostic purposes. Its ability to emit light upon excitation makes it suitable for tracking biological molecules and processes .
- Cell Imaging : Studies have demonstrated its effectiveness in cell imaging applications due to its high photostability and luminescence efficiency .
- Drug Development : The compound has been investigated for its potential in drug development, particularly in creating advanced prostaglandin models crucial for pharmaceutical applications .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Cytotoxicity Studies : Research indicates that derivatives of 1,3-diphenyl-1,3-propanedione exhibit significant cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells. These findings suggest potential applications in cancer therapy .
- Imaging Techniques : A study demonstrated the use of Eu(DBM)₃ in Langmuir-Schaefer films for imaging applications. The decay of luminescence was analyzed to understand better the interactions between the compound and biological substrates .
- Antioxidant Activity : Investigations into similar compounds have shown promising antioxidant properties, which may contribute to reducing oxidative stress in biological systems .
Comparative Analysis with Similar Compounds
A comparison with other europium complexes reveals unique aspects of this compound:
Compound Name | Luminescence | Application Area |
---|---|---|
Eu(DBM)₃ | Red light emission | Imaging and diagnostics |
Tris(1,3-dibenzoylmethane)(phen)Eu(III) | Red light emission | Optical materials |
Tris(1,3-diphenyl-1,3-propanedionato)(phen)Eu(III) | Red light emission | Fluorescent probes |
Properties
IUPAC Name |
1,3-diphenylpropane-1,3-dione;europium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H11O2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYYCSIHGUSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H33EuO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173756 | |
Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14552-07-9 | |
Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14552-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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